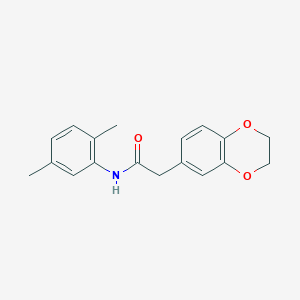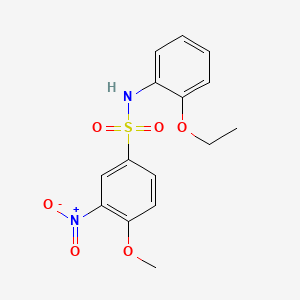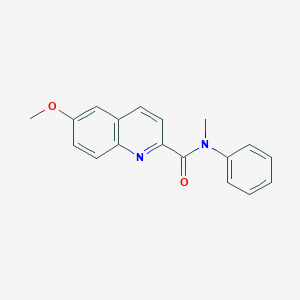
N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a potent and specific tool for studying the physiological and pharmacological effects of adenosine A1 receptor activation.
Mécanisme D'action
N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide is a selective antagonist of the adenosine A1 receptor. It binds to the receptor and blocks the binding of adenosine, preventing the activation of the receptor. This results in a decrease in the physiological and pharmacological effects of adenosine A1 receptor activation.
Biochemical and Physiological Effects:
N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, reduce the release of neurotransmitters such as dopamine and acetylcholine, and decrease the activity of certain enzymes such as adenylate cyclase. N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to study the specific effects of adenosine A1 receptor activation without interference from other receptors. However, one limitation of using N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide is its potency. N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide is a very potent antagonist and can have off-target effects at high concentrations.
Orientations Futures
There are many future directions for research involving N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of new drugs that target the adenosine A1 receptor. N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide can be used as a starting point for the development of new drugs that are more selective and have fewer off-target effects. Another area of interest is the study of the role of the adenosine A1 receptor in various diseases, including cardiovascular disease, neurodegenerative disease, and cancer. N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide can be used to study the specific effects of adenosine A1 receptor activation in these diseases and may lead to the development of new therapies.
Méthodes De Synthèse
N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of 2-cyclopenten-1-one with ethylamine to form N-ethyl-2-cyclopenten-1-imine. The second step involves the reaction of N-ethyl-2-cyclopenten-1-imine with diethyl malonate to form the corresponding diethylaminoethyl ester. The third step involves the reaction of the diethylaminoethyl ester with 2,4,5-trichloropyrimidine to form the corresponding pyrimidine derivative. The final step involves the reaction of the pyrimidine derivative with cyclopentanone to form N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide.
Applications De Recherche Scientifique
N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide is widely used in scientific research to study the physiological and pharmacological effects of adenosine A1 receptor activation. Adenosine A1 receptors are widely distributed throughout the body and are involved in a variety of physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide is used to selectively block the adenosine A1 receptor, allowing researchers to study the specific effects of adenosine A1 receptor activation on these processes.
Propriétés
IUPAC Name |
N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-14-9-11(10-17(14)13-7-3-4-8-13)15(19)16-12-5-1-2-6-12/h11-13H,1-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYLHGOADLKRPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CC(=O)N(C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B7540336.png)
![N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B7540340.png)

![N-[2-(dimethylamino)-2-phenylethyl]-6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7540360.png)

![N-[4-(2-methylbutan-2-yl)cyclohexyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7540373.png)
![(4-Oxo-3-phenoxychromen-7-yl) 3-phenyl-2-[(2-phenylacetyl)amino]propanoate](/img/structure/B7540381.png)
![4-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carbonyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7540389.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-(benzenesulfonamido)-4-methylsulfanylbutanoate](/img/structure/B7540395.png)
![N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide](/img/structure/B7540404.png)


![4-(5-bromothiophen-2-yl)-N-[4-(carbamoylamino)phenyl]butanamide](/img/structure/B7540425.png)
![2-[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B7540433.png)